1-[2-(Isopropylamino)-5-nitrophenyl]ethanone
Description
1-[2-(Isopropylamino)-5-nitrophenyl]ethanone is a substituted acetophenone derivative featuring a benzene ring functionalized with three key groups:
- Ethanone (acetyl) at position 1.
- Isopropylamino (-NH-CH(CH₃)₂) at position 2.
- Nitro (-NO₂) at position 3.
This compound belongs to the nitroaromatic family, characterized by electron-withdrawing nitro groups that influence reactivity, stability, and intermolecular interactions. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in pharmaceutical degradation pathways (e.g., acebutolol metabolites) and nitroaromatic research .
Properties
IUPAC Name |
1-[5-nitro-2-(propan-2-ylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11-5-4-9(13(15)16)6-10(11)8(3)14/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJADRQNKYOCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone typically involves the nitration of a suitable precursor followed by amination. One common method includes the nitration of 2-acetylphenol to introduce the nitro group, followed by the introduction of the isopropylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids for nitration and suitable amines for the substitution step.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and amination steps. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Various nucleophiles, suitable solvents, and sometimes heat or catalysts.
Major Products Formed:
Reduction: 1-[2-(Isopropylamino)-5-aminophenyl]ethanone.
Oxidation: 1-[2-(Isopropylamino)-5-nitrophenyl]ethanoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-[2-(Isopropylamino)-5-nitrophenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Isopropylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isopropylamino group may facilitate binding to biological targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The placement of nitro and amino groups significantly alters properties. For example, 1-(2-Amino-6-nitrophenyl)ethanone (positions 2-NH₂, 6-NO₂) exhibits different electronic effects compared to the target compound (positions 2-isopropylamino, 5-NO₂) .
- Functional Group Interplay: Compounds with hydroxyl groups (e.g., 1-(2-Hydroxy-3-nitrophenyl)ethanone) demonstrate increased acidity due to nitro-electron withdrawal, whereas amino groups may enhance solubility or reactivity .
Physicochemical Properties
- Melting Points: Nitro-substituted acetophenones typically exhibit higher melting points (e.g., 58–61°C for 1-(5-Chloro-2-nitrophenyl)ethanone) due to dipole interactions and planar rigidity .
- Solubility: Amino groups (e.g., isopropylamino) likely improve water solubility compared to purely nitro/hydroxy derivatives.
Stability and Degradation Pathways
Evidence from acebutolol degradation studies reveals that nitroaromatic compounds with amino/alkoxyamino side chains undergo hydrolysis or oxidation. For instance, DP-I (1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-aminophenyl)ethanone) forms via oxidative cleavage, suggesting the target compound may exhibit similar susceptibility to hydrolytic or photolytic degradation .
Biological Activity
1-[2-(Isopropylamino)-5-nitrophenyl]ethanone, also known by its chemical structure as C11H14N2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H14N2O3
- Molecular Weight : 218.24 g/mol
- CAS Number : 1187396-04-8
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been suggested that the compound acts as a ligand for specific receptors, modulating their activity, which may lead to therapeutic effects in certain conditions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar functional groups can inhibit cell growth in various cancer cell lines:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 21.3 ± 7.4 | KARPAS-299 |
| Compound B | 1.0 ± 0.1 | KARPAS-299 |
| Compound C | 4.8 ± 1.0 | KARPAS-299 |
These findings suggest that modifications in the molecular structure can significantly influence anticancer potency, indicating a potential pathway for the development of more effective treatments based on this compound's structure.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that compounds with similar nitrophenyl structures exhibit anti-inflammatory activities. For example, studies on related compounds have demonstrated their ability to reduce inflammatory markers in vitro and in vivo models, which could be beneficial for treating inflammatory diseases.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds related to this compound. Some studies have suggested that these compounds can mitigate neurotoxicity and promote neuronal survival in models of neurodegenerative diseases.
Case Study 1: In Vivo Efficacy
In a study assessing the efficacy of a closely related compound in mouse xenograft models, it was found that administering the compound significantly reduced tumor size compared to control groups, supporting its potential use in cancer therapies.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways involved in the action of nitrophenyl derivatives, revealing that these compounds could inhibit specific signaling pathways associated with cancer cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
